(S)-(+)-2-tert-Butylamino-1-phenylethanol (CAS: 14467-32-4) is an enantiopure amino alcohol characterized by a phenylethanol backbone and a sterically demanding tert-butylamino group. In industrial and analytical procurement, it is primarily sourced as a high-value chiral building block for the synthesis of beta-adrenergic agonists, as well as a specialized reference substrate for chiral discrimination assays [1]. The presence of the bulky tert-butyl group provides critical steric hindrance that dictates stereoselectivity in asymmetric environments and ensures target specificity in downstream receptor binding, making it a non-negotiable precursor for stereospecific pharmaceutical workflows [2].
Substituting (S)-(+)-2-tert-Butylamino-1-phenylethanol with its racemic counterpart or less sterically hindered analogs (such as (S)-2-amino-1-phenylethanol) severely compromises process efficiency and analytical resolution. In API synthesis, utilizing a racemate necessitates costly late-stage resolution, effectively halving the theoretical yield and increasing solvent waste [1]. Furthermore, replacing the tert-butyl group with a primary amine drastically reduces the steric directing effect required for high enantiomeric excess (ee) in asymmetric catalysis, and alters the pharmacological profile of downstream derivatives by reducing beta-2 adrenergic selectivity [2].
In the development of class-specific immunoassays, the absolute configuration of the phenylethanolamine core is critical. Research demonstrates that while the (R)-enantiomer of related beta-agonists is approximately 80 times more potent in bronchodilating effects, the (S)-(+)-enantiomer is specifically required for synthesizing orthogonal haptens and negative controls [1]. When evaluating cross-reactivity, derivatives of (S)-(+)-2-tert-butylamino-1-phenylethanol exhibit distinct binding affinities compared to the (R)-isomer, enabling the precise calibration of highly specific antibodies against 31 different beta-agonists[1].
| Evidence Dimension | Pharmacological potency and antibody cross-reactivity |
| Target Compound Data | (S)-(+)-enantiomer (used for orthogonal hapten design and baseline cross-reactivity) |
| Comparator Or Baseline | (R)-(-)-enantiomer |
| Quantified Difference | ~80-fold difference in therapeutic potency; distinct cross-reactivity profiles |
| Conditions | Multianalyte immunoassay calibration and beta-2 receptor binding assays |
Buyers must procure the exact (S)-enantiomer when developing negative controls or specific immunoassay haptens where enantiomeric cross-contamination would invalidate diagnostic results.
As a reference standard in chiral NMR spectroscopy, 2-tert-butylamino-1-phenylethanol provides superior baseline separation compared to less sterically hindered amino alcohols. When analyzed using phosphated cyclodextrins (P-CDs) as chiral solvating agents, the massive steric bulk of the tert-butyl group interacts with the chiral cavity to produce significant enantiomeric differentiation (chemical shift non-equivalence, ΔΔδ) in 1H NMR spectra [1]. In contrast, substrates lacking the bulky N-alkyl substitution exhibit weaker diastereomeric complexation, leading to poor or unresolved peak separation [1].
| Evidence Dimension | Enantiomeric differentiation (ΔΔδ) in NMR |
| Target Compound Data | 2-tert-butylamino-1-phenylethanol (exhibits distinct baseline separation) |
| Comparator Or Baseline | Primary amino alcohols (e.g., 2-amino-1-phenylethanol) |
| Quantified Difference | Measurable baseline resolution (ΔΔδ > 0.05 ppm) vs overlapping or unresolved resonances |
| Conditions | 400 MHz 1H NMR in D2O using 20 mM phosphated cyclodextrins |
For analytical laboratories validating chiral solvating agents, this compound is an essential, highly-resolving reference standard due to its sterically amplified chiral recognition.
Procuring enantiopure (S)-(+)-2-tert-butylamino-1-phenylethanol directly bypasses the need for late-stage chiral resolution in the synthesis of beta-adrenergic pharmaceuticals. Using the racemic mixture requires fractional crystallization or preparative chiral chromatography, which inherently caps the maximum theoretical yield of the desired enantiomer at 50% [1]. By starting with the enantiopure (S)-(+) building block, manufacturers achieve a near 100% theoretical throughput for the specific stereocenter, drastically improving overall atom economy and reducing downstream processing costs [1].
| Evidence Dimension | Maximum theoretical yield of enantiopure product |
| Target Compound Data | >95% yield retention of the stereocenter |
| Comparator Or Baseline | Racemic 2-tert-butylamino-1-phenylethanol |
| Quantified Difference | ~50% absolute increase in theoretical yield (100% vs 50% max) |
| Conditions | Industrial scale API synthesis and downstream processing |
Procuring the enantiopure starting material is economically superior for scale-up, as it eliminates a 50% mass loss and the associated costs of late-stage chiral resolution.
Used as a precise starting material to synthesize (S)-enantiomers of beta-adrenergic drugs for use as negative controls, analytical standards, or haptens in multianalyte immunoassays [1].
Employed as a sterically demanding cationic substrate to evaluate and calibrate the resolving power of novel chiral solvating agents, such as phosphated cyclodextrins and calix[4]resorcarenes [2].
Utilized as a chiral building block where the bulky tert-butyl group provides critical steric hindrance, directing face-selective substrate approach in transition-metal-catalyzed asymmetric synthesis [3].
Irritant